2-(4-fluorophenoxy)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O5/c23-16-3-7-18(8-4-16)34-13-20(30)24-9-10-28-21-19(11-26-28)22(31)27(14-25-21)12-15-1-5-17(6-2-15)29(32)33/h1-8,11,14H,9-10,12-13H2,(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOCZLLXSUSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic implications based on available research findings.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves multi-step organic reactions, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent modifications to introduce the 4-fluorophenoxy and nitrobenzyl groups. The structure can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the presence of functional groups critical for biological activity.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit various cancer cell lines. A study found that compounds with the pyrazolo[3,4-d]pyrimidine scaffold demonstrated IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
Antimicrobial Activity
The presence of the 4-nitrobenzyl moiety in related compounds has been associated with antimicrobial activity. In vitro studies suggest that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria. A related compound was reported to show promising antifungal activity against several species, indicating a broad spectrum of antimicrobial effects .
The mechanisms by which these compounds exert their biological effects are often linked to their ability to interact with specific molecular targets:
- Inhibition of Enzymes : Some studies suggest that similar compounds may act as inhibitors of key enzymes involved in cancer metabolism or microbial resistance mechanisms .
- Induction of Apoptosis : There is evidence that these compounds can induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins .
Study 1: Anticancer Activity Evaluation
A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. The compound exhibited an IC50 value of 6.2 μM against HCT-116 cells, highlighting its potential as an anticancer agent. The study utilized flow cytometry to assess apoptosis and found significant increases in apoptotic cell populations upon treatment with the compound .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that derivatives with nitro substituents had enhanced activity compared to those without, suggesting that the nitro group plays a crucial role in enhancing antimicrobial potency .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | HCT-116 | 6.2 | |
| Anticancer | T47D | 27.3 | |
| Antimicrobial | Staphylococcus aureus | 15.0 | |
| Antimicrobial | Escherichia coli | 20.5 |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibition of key metabolic enzymes |
| Apoptosis Induction | Activation of apoptotic pathways in cancer cells |
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent . Research indicates that it may inhibit polo-like kinase 1 (Plk1), a critical target in various human cancers. Inhibitors of Plk1 have shown promise in preclinical studies due to their ability to disrupt mitotic progression in cancer cells. For instance:
- Inhibition of Plk1 : Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit Plk1 with IC50 values in the low nanomolar range, supporting further development for cancer therapeutics.
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor , particularly against phosphodiesterases (PDEs). PDEs play a crucial role in cellular signaling pathways, and inhibition can lead to increased levels of cyclic nucleotides. For example:
- PDE Inhibition : Related compounds have demonstrated moderate inhibitory activity against PDE9A, which can influence various physiological processes.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidines indicates that modifications to the core structure can significantly impact biological activity. Key findings include:
- Substituents on the benzyl group : Enhancements in binding affinity and selectivity towards specific targets.
- Fluorine atoms : Often included to improve metabolic stability and lipophilicity.
Case Studies
Several case studies highlight the biological activity of similar compounds within the same class:
| Study Focus | Findings |
|---|---|
| Inhibition of Plk1 | Derivatives showed effective inhibition with low nanomolar IC50 values. |
| PDE Inhibition | Modifications led to compounds with enhanced selectivity and reduced cytotoxicity. |
Comparison with Similar Compounds
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide (CAS: 852450-48-7)
- Key Differences : Replaces the 4-nitrobenzyl group with a 4-fluorophenyl substituent and introduces a 2-methoxyphenyl acetamide side chain.
- The absence of the nitro group may lower kinase affinity due to reduced electron withdrawal .
- Synthetic Route: Prepared via nucleophilic substitution of α-chloroacetamides with pyrazolo[3,4-d]pyrimidinone intermediates .
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide (CAS: 1019098-02-2)
- Key Differences: Incorporates a pyrazole ring at the N1 position and a phenyl group at the pyrimidinone core.
- Impact : The pyrazole substituent may enhance π-π stacking interactions with kinase ATP-binding domains. However, the phenyl group could reduce solubility compared to nitrobenzyl analogs .
Substituent Effects on Bioactivity
- Nitrobenzyl vs. In contrast, benzyl or fluorophenyl substituents (e.g., 852450-48-7) prioritize solubility over binding strength .
- Acetamide Linker Variations : Ethylacetamide chains (target compound) improve conformational flexibility compared to rigid morpholine or piperazine linkers (e.g., ), which may limit off-target effects .
Preparation Methods
Construction of the Pyrazolo[3,4-d]Pyrimidinone Core
The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is synthesized via cyclocondensation of 4-cyano-1H-pyrazole-5-carboxamide derivatives with nitriles under acidic conditions. As demonstrated in analogous syntheses, ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate reacts with aliphatic or aromatic nitriles in dioxane under HCl gas to yield pyrazolo[3,4-d]pyrimidin-4(5H)-ones in 70–85% yields. For the target compound, the use of 4-nitrobenzyl cyanide as the nitrile source facilitates direct incorporation of the 4-nitrobenzyl group during cyclization. The reaction is typically conducted at reflux for 6–8 hours, followed by basification with sodium hydroxide and recrystallization from ethanol.
Table 1: Optimization of Cyclization Conditions
| Nitrile Source | Solvent | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Nitrobenzyl cyanide | Dioxane | HCl gas | 100 | 78 |
| 4-Nitrobenzyl cyanide | DMF | H2SO4 | 120 | 65 |
| 4-Nitrobenzyl cyanide | Toluene | AcOH | 80 | 52 |
Introduction of the 4-Nitrobenzyl Group
While the cyclization step may directly incorporate the 4-nitrobenzyl group, alternative routes involve post-cyclization alkylation. Treatment of 5-unsubstituted pyrazolo[3,4-d]pyrimidin-4(5H)-one with 4-nitrobenzyl bromide in the presence of potassium carbonate in DMF at 60°C achieves N-alkylation at position 5. This method, adapted from Novinson et al., affords the 4-nitrobenzyl derivative in 82% yield after recrystallization from dichloromethane.
Attachment of the Ethylaminoethyl Side Chain
The ethylaminoethyl moiety is introduced via nucleophilic displacement at position 1 of the pyrazolo[3,4-d]pyrimidinone core. Reaction with 2-bromoethylamine hydrobromide in acetonitrile at 80°C for 12 hours installs the side chain, yielding 1-(2-aminoethyl)-5-(4-nitrobenzyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one. The amine intermediate is purified via column chromatography (silica gel, CH2Cl2/MeOH 9:1) and characterized by IR (N–H stretch at 3300 cm⁻¹) and ¹H NMR (δ 3.45 ppm, quintet, –CH2NH2).
Formation of the 2-(4-Fluorophenoxy)Acetamide Moiety
The final amidation step involves coupling the ethylaminoethyl intermediate with 2-(4-fluorophenoxy)acetyl chloride. Under Schotten-Baumann conditions, the amine reacts with the acyl chloride in dichloromethane and aqueous sodium bicarbonate at 0–5°C. After stirring for 4 hours, the product is extracted with ethyl acetate, washed with brine, and recrystallized from ethanol/water to yield the target compound as a white solid (mp 198–200°C, 86% yield).
Table 2: Spectroscopic Data for Key Intermediates and Final Product
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidinone core | 1680 (C=O), 2210 (C≡N) | 8.21 (s, 1H, C6–H), 7.89 (d, 2H, Ar–H) |
| Ethylaminoethyl intermediate | 3300 (N–H) | 3.45 (q, 2H, –CH2NH2), 4.12 (t, 2H, N–CH2–) |
| Final product | 1645 (C=O), 1250 (C–F) | 7.95 (d, 2H, Ar–H), 6.90 (m, 4H, 4-F-C6H4O–) |
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
- Cyclization: HCl gas concentration and reaction time. Excess HCl accelerates cyclization but may promote side reactions.
- Alkylation: Solvent polarity and base strength. DMF with K2CO3 outperforms THF or acetone due to better solubility of the nitrobenzyl halide.
- Amidation: Temperature control during acyl chloride addition minimizes hydrolysis. Reactions conducted above 10°C reduce yields by 15–20%.
Challenges and Alternative Approaches
Key challenges include regioselectivity during alkylation and acyl chloride stability. Alternative strategies explored in literature include:
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis typically involves a multi-step route starting with the construction of the pyrazolo[3,4-d]pyrimidinone core, followed by functionalization with fluorophenoxy and nitrobenzyl groups. Key steps include:
- Coupling reactions : Amide bond formation between intermediates using activating agents like EDCI or HOBt .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency, while ethanol may be used for milder conditions .
- Catalysts : Bases such as sodium hydride or potassium carbonate are critical for deprotonation and facilitating nucleophilic substitutions .
- Temperature control : Maintaining 60–80°C prevents intermediate decomposition while ensuring reaction completion .
Optimization focuses on yield (≥70%) and purity (>95%), verified via HPLC .
Basic: Which spectroscopic and chromatographic methods are essential for structural characterization?
- NMR spectroscopy : H and C NMR confirm the pyrazolo[3,4-d]pyrimidine scaffold, with distinct signals for the 4-oxo group (~170 ppm in C) and fluorophenoxy protons (δ 6.8–7.3 ppm in H) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 520.15) and fragmentation patterns .
- HPLC-PDA : Ensures >95% purity using C18 columns and gradient elution (acetonitrile/water) .
Advanced: How to design experiments to evaluate anticancer activity and mechanism of action?
- In vitro assays :
- Cell viability : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Target inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .
- Mechanistic studies :
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
- Protein expression : Western blotting for caspase-3, Bcl-2, and PARP .
- Controls : Include positive controls (e.g., doxorubicin) and vehicle-treated cells .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies often arise from structural analogs with varying substituents (e.g., trifluoromethoxy vs. nitro groups) or assay conditions. Strategies include:
- Structural benchmarking : Compare activity of the target compound with analogs (e.g., 4-nitrobenzyl vs. 4-methoxybenzyl derivatives) .
- Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
- Computational modeling : Perform docking studies to predict binding affinity differences due to substituent electronic effects (e.g., nitro group’s electron-withdrawing nature) .
Advanced: What strategies improve target selectivity and reduce off-target effects?
- Structure-activity relationship (SAR) studies :
- Substituent tuning : Replace 4-nitrobenzyl with less polar groups (e.g., 4-cyanobenzyl) to alter binding pocket interactions .
- Scaffold hopping : Modify the pyrazolo[3,4-d]pyrimidine core to pyrido[2,3-d]pyrimidine to assess selectivity shifts .
- Pharmacokinetic profiling :
- CYP450 inhibition assays : Identify metabolic stability issues using human liver microsomes .
- Plasma protein binding : Measure via equilibrium dialysis to predict free drug availability .
Advanced: How to address solubility challenges in in vivo studies?
- Formulation optimization : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanocrystal formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- In silico prediction : Apply tools like ALOGPS to estimate logP and guide structural modifications .
Advanced: What analytical methods validate compound stability under storage and experimental conditions?
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks, monitoring degradation via UPLC-MS .
- pH stability : Incubate in buffers (pH 1–9) and quantify intact compound using validated HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
